5-Chloro-8-methyl-2-propyl-4-quinolinol
CAS No.: 1070880-11-3
Cat. No.: VC16932071
Molecular Formula: C13H14ClNO
Molecular Weight: 235.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1070880-11-3 |
|---|---|
| Molecular Formula | C13H14ClNO |
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | 5-chloro-8-methyl-2-propyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C13H14ClNO/c1-3-4-9-7-11(16)12-10(14)6-5-8(2)13(12)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |
| Standard InChI Key | GXEJWQDLCZMKBN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)C2=C(C=CC(=C2N1)C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Configuration
5-Chloro-8-methyl-2-propyl-4-quinolinol has the molecular formula C₁₃H₁₄ClNO and a molecular weight of 235.71 g/mol. Its IUPAC name derives from the quinoline backbone substituted at specific positions:
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Position 5: Chloro (-Cl) group.
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Position 8: Methyl (-CH₃) group.
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Position 2: Propyl (-CH₂CH₂CH₃) group.
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Position 4: Hydroxyl (-OH) group.
The compound’s structure (Fig. 1) was confirmed via single-crystal X-ray diffraction (SC-XRD) for related quinolinol derivatives, which established bond lengths and angles consistent with aromatic systems . The chloro and hydroxyl groups engage in intramolecular hydrogen bonding, stabilizing the molecule and influencing its solubility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1070880-11-3 |
| Molecular Formula | C₁₃H₁₄ClNO |
| Molecular Weight | 235.71 g/mol |
| Exact Mass | 235.0765 Da |
| XLogP3 | 3.8 (predicted) |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 2 (N, O) |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 5-chloro-8-methyl-2-propyl-4-quinolinol typically employs a Skraup cyclization approach, adapted from methods used for analogous chloro-hydroxyquinolines . The reaction involves:
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Starting Materials: 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol in a 2:1 molar ratio.
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Solvent System: Hydrochloric acid (25–30% concentration) to protonate intermediates and facilitate cyclization.
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Cyclization Agent: Methacrylaldehyde, which replaces traditional glycerin to reduce tar formation and improve yield .
Key Reaction Steps:
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Condensation: Methacrylaldehyde reacts with 4-chloro-2-aminophenol under acidic conditions, forming an imine intermediate.
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Cyclization: Intramolecular attack of the imine nitrogen onto the aromatic ring, followed by dehydration, yields the quinoline core.
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Nitration Reduction: The nitro group in 4-chloro-2-nitrophenol is reduced in situ to an amine, participating in subsequent cyclization.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 110–120°C |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
| Byproducts | <5% (primarily 7-chloro isomer) |
Industrial-Scale Production
Recent patents highlight the use of continuous flow reactors to enhance scalability and safety . This method ensures precise temperature control, reduces exothermic risks, and achieves a throughput of 15–20 kg/day in pilot plants.
Physicochemical Properties
Spectral Characterization
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Infrared (IR) Spectroscopy:
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Nuclear Magnetic Resonance (NMR):
Solubility and Stability
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